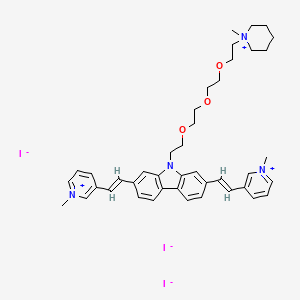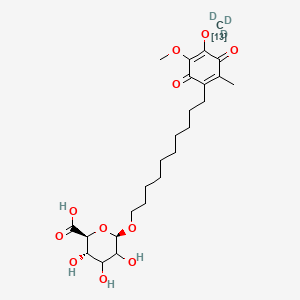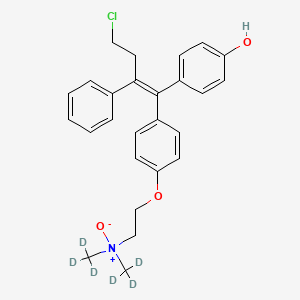![molecular formula C17H27N3 B13842716 [4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine is a complex organic compound that features a phenyl ring substituted with a methanamine group and two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzylamine with piperidine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its structural features make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of [4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanol: Similar structure with a hydroxyl group instead of a methanamine group.
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]acetic acid: Contains an acetic acid group instead of a methanamine group.
[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]ethanamine: Features an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of [4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine lies in its specific combination of functional groups and structural features. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
[4-(4-piperidin-1-ylpiperidin-1-yl)phenyl]methanamine |
InChI |
InChI=1S/C17H27N3/c18-14-15-4-6-16(7-5-15)20-12-8-17(9-13-20)19-10-2-1-3-11-19/h4-7,17H,1-3,8-14,18H2 |
Clé InChI |
DLTGCVGLYKSUAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
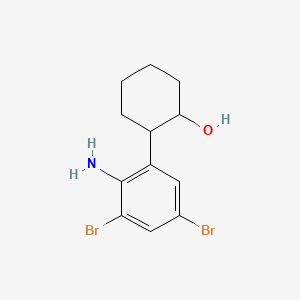
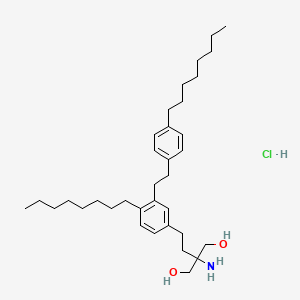
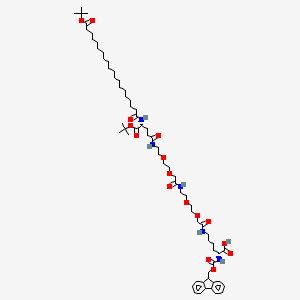

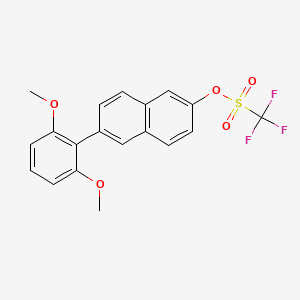
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
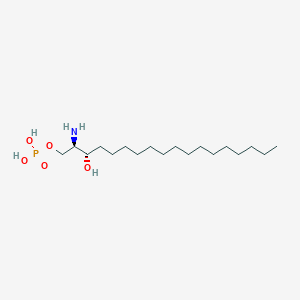
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)

